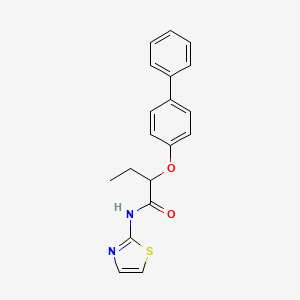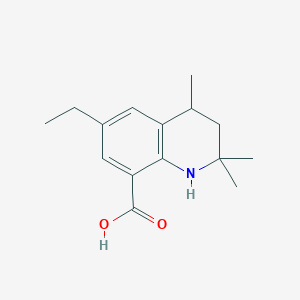methyl]-8-quinolinol](/img/structure/B4630691.png)
7-[[(3,4-dimethylphenyl)amino](3-pyridinyl)methyl]-8-quinolinol
Descripción general
Descripción
Quinoline derivatives, including compounds with complex substitutions like "7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol," are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key frameworks for developing novel therapeutic agents.
Synthesis Analysis
The synthesis of quinoline derivatives can involve multiple steps, including cyclization reactions and functional group transformations. A related example includes the synthesis of pyrimido[5,4-b]quinolines through cyclization of substituted pyrimidine and benzene derivatives, demonstrating the complexity and versatility in synthesizing quinoline compounds (Levine & Bardos, 1972).
Molecular Structure Analysis
Quinoline derivatives are characterized by their rigid molecular frameworks, which can significantly influence their biological activities and interactions with biological targets. The structure-activity relationship (SAR) studies of such compounds help in understanding the effect of different substitutions on their biological efficacy.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present in the molecule. These reactions are crucial for modifying the chemical properties of the compound to enhance its biological activity or solubility.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Substituents on the quinoline core can alter these properties, affecting the compound's formulation and delivery in a pharmaceutical context.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including basicity, reactivity towards acids and bases, and photostability. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
For detailed information on the synthesis, molecular structure, and properties of quinoline derivatives, including those related to "7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol," further research into specialized chemical and pharmaceutical literature is recommended. The mentioned references provide a starting point for exploring the vast field of quinoline chemistry and its implications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
A foundational aspect of research involving 7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol focuses on its synthesis and the exploration of its chemical properties. For instance, studies have detailed improved methods for preparing amino aldehyde derivatives through oxidation and reduction processes, which are pivotal in Friedländer condensation reactions. Such methodologies are critical for constructing complex quinoline and phenanthroline derivatives, demonstrating the chemical's versatility in organic synthesis (Riesgo, Jin, & Thummel, 1996).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, 7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol serves as a scaffold for developing novel therapeutic agents. Its structure has been manipulated to create potent inhibitors targeting specific protein-protein interactions, such as the MDM2-p53 interaction, which plays a significant role in cancer pathophysiology. These studies highlight the compound's potential as a lead structure for the development of new cancer therapeutics, offering insights into its binding affinities and mechanism of action (Lu et al., 2006).
Antibacterial Activities
Research into the antibacterial properties of derivatives of 7-[(3,4-dimethylphenyl)aminomethyl]-8-quinolinol has revealed their effectiveness against various bacterial strains. By synthesizing and evaluating a series of quinolinone derivatives, scientists have identified compounds with significant antibacterial activities, showcasing the potential of these molecules in addressing resistant bacterial infections (Asghari, Ramezani, & Mohseni, 2014).
Propiedades
IUPAC Name |
7-[(3,4-dimethylanilino)-pyridin-3-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-15-7-9-19(13-16(15)2)26-21(18-6-3-11-24-14-18)20-10-8-17-5-4-12-25-22(17)23(20)27/h3-14,21,26-27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASMHCYOFNJALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[(3,4-Dimethylphenyl)amino](pyridin-3-YL)methyl}quinolin-8-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(mesitylmethyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4630608.png)
![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)


![N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4630632.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4630634.png)


![N-(5-{2-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4630659.png)
![N-(3-bromophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4630669.png)

